6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one: is a heterocyclic organic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes an amino group, three methyl groups, and a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,4,5-trimethylaniline and salicylic acid derivatives.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the benzoxazine ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoxazines.
Scientific Research Applications
6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and resins with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-2-one
- 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-4-one
- 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-5-one
Uniqueness
6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific substitution pattern and the presence of an amino group at the 6-position. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-amino-5,7,8-trimethyl-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-5-6(2)11-10(7(3)9(5)12)13-8(14)4-15-11/h4,12H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFHSKFERWZSTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=C1N)C)NC(=O)CO2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589355 |
Source
|
Record name | 6-Amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924845-80-7 |
Source
|
Record name | 6-Amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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